molecular formula C17H12F3NO2S B220199 N-(1-naphthyl)-3-(trifluoromethyl)benzenesulfonamide

N-(1-naphthyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B220199
M. Wt: 351.3 g/mol
InChI Key: VCDBZCVUORXPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-naphthyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as NTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NTS is a sulfonamide compound that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of NTS involves its ability to bind to the inositol 1,4,5-trisphosphate receptor and inhibit its activity. This inhibition leads to a decrease in calcium release from the endoplasmic reticulum, which can have a range of downstream effects on cellular signaling pathways. The precise mechanism by which NTS binds to the receptor is not yet fully understood, but research in this area is ongoing.
Biochemical and Physiological Effects
NTS has been found to exhibit a range of biochemical and physiological effects in various biological systems. For example, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death. Additionally, NTS has been found to modulate the activity of ion channels, which play a crucial role in cellular signaling and communication.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NTS in lab experiments is its specificity for the inositol 1,4,5-trisphosphate receptor. This specificity allows researchers to selectively manipulate calcium signaling pathways without affecting other cellular processes. However, one limitation of NTS is that its effects on cellular signaling can be complex and difficult to interpret, making it challenging to draw definitive conclusions from experiments using this compound.

Future Directions

There are many potential future directions for research involving NTS. One area of interest is the development of more specific and potent inhibitors of the inositol 1,4,5-trisphosphate receptor. Additionally, researchers are interested in exploring the use of NTS in studying the role of calcium signaling in various disease states, such as cancer and neurodegenerative disorders. Finally, there is ongoing research into the mechanisms by which NTS binds to the receptor and modulates calcium signaling, which could lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of NTS involves the reaction of 1-naphthylamine with 3-(trifluoromethyl)benzenesulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography. This synthesis method has been well-established in the literature and has been used by many researchers to obtain NTS for their experiments.

Scientific Research Applications

NTS has been used in a variety of scientific research applications, including as a tool for studying the role of calcium signaling in biological systems. It has been found that NTS can inhibit the activity of the inositol 1,4,5-trisphosphate receptor, a protein that plays a crucial role in calcium signaling. By inhibiting this protein, NTS can be used to investigate the effects of altered calcium signaling on various biological processes.

properties

Product Name

N-(1-naphthyl)-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C17H12F3NO2S

Molecular Weight

351.3 g/mol

IUPAC Name

N-naphthalen-1-yl-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C17H12F3NO2S/c18-17(19,20)13-7-4-8-14(11-13)24(22,23)21-16-10-3-6-12-5-1-2-9-15(12)16/h1-11,21H

InChI Key

VCDBZCVUORXPTA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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